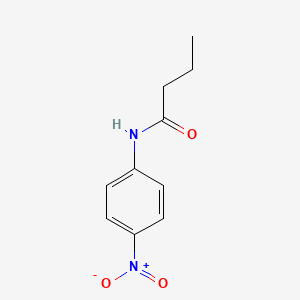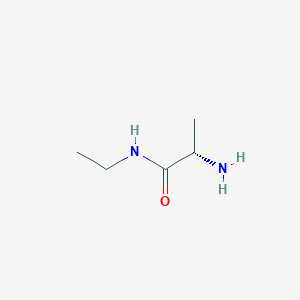![molecular formula C27H24BrP B8810944 triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide](/img/structure/B8810944.png)
triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide is a quaternary phosphonium salt with the molecular formula C27H24PBr. This compound is known for its unique structure, which includes a triphenylphosphine moiety attached to a 3-phenylprop-2-enyl group. It is commonly used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide can be synthesized through the reaction of triphenylphosphine with 3-phenylprop-2-enyl bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a suitable solvent, such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of triphenyl(3-phenylprop-2-enyl)phosphanium;bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form new phosphonium salts.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced to form phosphines.
Common Reagents and Conditions
Nucleophiles: Secondary amines, phenylhydrazine, and dimethylformamide are commonly used nucleophiles.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
Substitution Products: New phosphonium salts with different substituents.
Oxidation Products: Phosphine oxides.
Reduction Products: Phosphines.
科学的研究の応用
triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of triphenyl(3-phenylprop-2-enyl)phosphanium;bromide involves its ability to form stable phosphonium salts. These salts can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
類似化合物との比較
Similar Compounds
- Triphenyl(3-phenylprop-1-ynyl)phosphonium bromide
- Triphenyl(3-phenylpropadienyl)phosphonium bromide
- Triphenyl(phenylethynyl)phosphonium bromide
Uniqueness
triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide is unique due to its specific structure, which includes a 3-phenylprop-2-enyl group. This structure allows it to undergo specific chemical reactions that are not possible with other similar compounds. Its versatility and stability make it a valuable reagent in various scientific research applications.
特性
分子式 |
C27H24BrP |
|---|---|
分子量 |
459.4 g/mol |
IUPAC名 |
triphenyl(3-phenylprop-2-enyl)phosphanium;bromide |
InChI |
InChI=1S/C27H24P.BrH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-22H,23H2;1H/q+1;/p-1 |
InChIキー |
APIBROGXENTUGB-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B8810878.png)
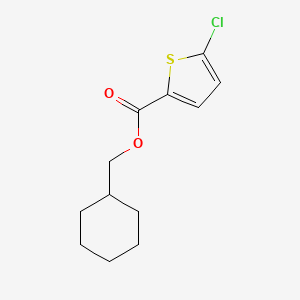
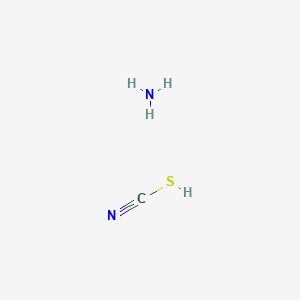
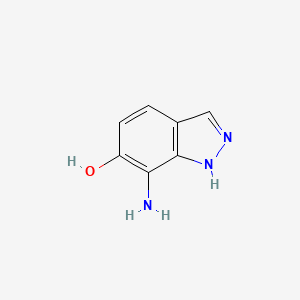
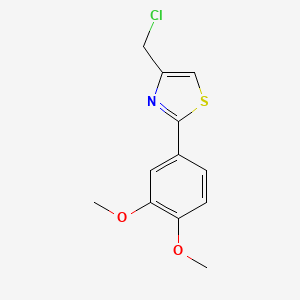
![4-Bromo-1-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8810933.png)
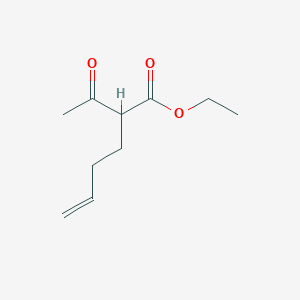
![4-[5-(ethoxycarbonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid](/img/structure/B8810952.png)
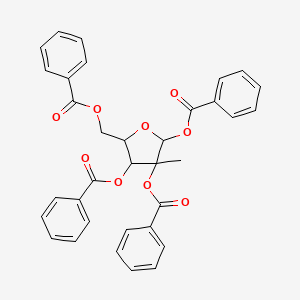
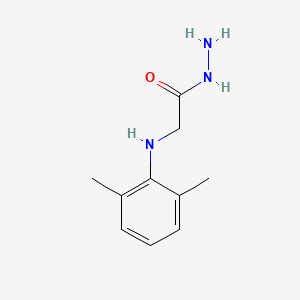
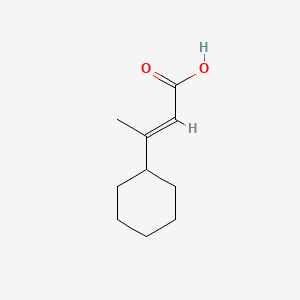
![METHYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-PHENYLPROPANAMIDO)-4-METHYLPENTANOATE](/img/structure/B8810905.png)
